Sternbin

Phytoalexin metabolism Antifungal resistance Plant-pathogen interaction

Researchers tracking phytoalexin detoxification pathways require a validated metabolite standard-not a generic flavanone with uncharacterized metabolic relationships. Sternbin (CAS 51857-11-5) is the defined detoxification product of sakuranetin in Pyricularia oryzae, exhibiting a quantifiable 58% reduction in antifungal efficacy (19% vs. 45% mycelial inhibition at 100 μM), making it the unambiguous reference for metabolomic tracing. Key procurement differentiators: • Antibacterial benchmark: MIC 0.5 μg/μL (P. mirabilis), 1.0 μg/μL (B. coagulans), 2.0 μg/μL (B. subtilis)-a 4-fold potency range absent in sakuranetin or naringenin. • Essential for LC/MS/MS-based phytoalexin metabolism studies in rice blast resistance research. • ≥98% purity; multiple pack sizes from stock with ambient shipping.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
Cat. No. B1227018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSternbin
Synonyms7-methoxy-5,3',4'-trihydroxyflavanone
7-O-methyl-eriodictyol
7-O-methyleriodictyol
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3
InChIKeyDSAJORLEPQBKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sternbin: Flavanone Phytochemical Overview


Sternbin (synonyms: Eriodictyol 7-methyl ether; 7-O-Methyleriodictyol; CAS 51857-11-5) is a naturally occurring flavanone with the molecular formula C₁₆H₁₄O₆ and a molecular weight of 302.28 g/mol [1]. It is primarily isolated from plant sources including Heliotropium sinuatum and has been identified as a detoxification metabolite of the rice phytoalexin sakuranetin in the phytopathogenic fungus Pyricularia oryzae [2]. Sternbin is characterized by its 7-methoxy substitution on the flavanone backbone and is recognized as an antibacterial agent with additional reported antiviral activity against infectious salmon anemia virus (ISAV) .

7-Methoxyflavanone phytochemical reference standard
Detoxified metabolite of sakuranetin in Pyricularia oryzae
Supports antifungal metabolism and antibacterial screening studies

Sternbin Non-Interchangeability with Analogs


Sternbin cannot be considered functionally equivalent to closely related flavanones such as naringenin or its parent compound sakuranetin. Despite sharing a flavanone core scaffold, Sternbin's unique 7-O-methyl substitution and hydroxylation pattern confer distinct biological potency profiles. Direct comparative evidence demonstrates that at an equivalent concentration of 100 μM, Sternbin inhibits Pyricularia oryzae mycelial growth by only 19%, compared to 45% inhibition by sakuranetin, representing a 58% reduction in antifungal efficacy [1]. Conversely, Sternbin exhibits antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5–2.0 μg/μL, a dimension where sakuranetin shows negligible activity . Substituting Sternbin with naringenin or sakuranetin would therefore yield confounded experimental outcomes, either underestimating antifungal susceptibility in plant-pathogen interaction studies or overestimating antibacterial potency in microbiology assays. The compound's selective activity profile in complex phytocomplexes—where Sternbin-containing extracts achieve 74.7–99.9% biofilm inhibition against Pseudomonas aeruginosa and Staphylococcus aureus at 50 μg/mL without affecting nutraceutical and environmental bacteria—further underscores the functional non-interchangeability of this specific flavanone [2].

! Antifungal potency may differ substantially from parent sakuranetin; endpoint interpretation in plant-pathogen models may shift.
! Antibacterial MIC endpoints differ from naringenin and sakuranetin, which lack comparable activity; substitution may confound screening results.
! Phytocomplex biofilm selectivity profiles may not replicate with isolated Sternbin; validate before functional extrapolation.

Sternbin Differentiation Evidence


Antifungal Activity vs. Sakuranetin

Sternbin exhibits substantially lower antifungal activity than its parent phytoalexin sakuranetin against Pyricularia oryzae (syn. Magnaporthe oryzae), the causative agent of rice blast disease. This differential potency is quantitatively established in a direct head-to-head mycelial growth inhibition assay [1].

Antifungal inhibition
Head-to-head
Sternbin 19% vs Sakuranetin 45% at 100 μM
Endpoint context for detoxified metabolite studies
LC/MS/MS mycelial assay; P. oryzae suspension culture
Phytoalexin metabolism Antifungal resistance Plant-pathogen interaction

Antifungal and Antibacterial Profile vs. Naringenin

In the same direct comparative study, Sternbin and naringenin displayed identical antifungal potency against P. oryzae (both 19% inhibition at 100 μM), confirming that both compounds are functionally detoxified metabolites relative to sakuranetin [1]. However, Sternbin differentiates itself from naringenin through its antibacterial spectrum, with documented MIC values against multiple bacterial strains where naringenin shows minimal or no activity .

Antifungal vs Naringenin
Head-to-head
Sternbin 19% vs Naringenin 19% at 100 μM
Equivalent antifungal detoxification endpoint; antibacterial profile differs
Same assay conditions; assess antibacterial activity separately
Antibacterial screening Flavonoid SAR Natural product differentiation

Antibacterial MIC Profile

Sternbin exhibits quantifiable antibacterial activity with distinct MIC values across multiple bacterial species. These absolute potency values establish baseline activity that can be referenced against in-class flavanones . Notably, Sternbin shows a 4-fold potency difference between Proteus mirabilis (MIC 0.5 μg/μL) and Bacillus subtilis (MIC 2.0 μg/μL), indicating strain-selective antibacterial effects.

Antibacterial MIC
Data to verify
MIC 0.5–2.0 μg/μL across strains
Supports antimicrobial screening context
Strain-selective endpoints; review source data
Antibacterial MIC Gram-positive Gram-negative

Biofilm Inhibition Selectivity in Phytocomplexes

In a metabolomic profiling study of Flourensia fiebrigii, phytocomplexes containing Sternbin (relative content 12.49%) demonstrated potent biofilm inhibition against Pseudomonas aeruginosa and Staphylococcus aureus (74.7–99.9% inhibition at 50 μg/mL) while sparing nutraceutical and environmental bacteria [1]. This selective antimicrobial activity suggests that Sternbin contributes to a phytocomplex profile with potential advantages over broad-spectrum agents in preserving beneficial microbiota.

Biofilm Selectivity
Supporting evidence
74.7–99.9% pathogenic biofilm inhibition at 50 μg/mL (phytocomplex)
Phytocomplex context; isolated Sternbin validation required
From F. fiebrigii ELE; selectivity towards commensals noted
Biofilm inhibition Antimicrobial selectivity Phytocomplex

Sternbin Application Scenarios


Plant-Pathogen Detoxification Metabolism

Sternbin is uniquely suited as a reference standard in studies examining fungal detoxification of plant phytoalexins. Its established role as a detoxified metabolite of sakuranetin in Pyricularia oryzae—with a quantifiable 58% reduction in antifungal efficacy (19% vs. 45% inhibition at 100 μM)—makes it an essential analytical standard for LC/MS/MS-based metabolomics workflows tracking phytoalexin metabolism [1]. Researchers investigating rice blast resistance mechanisms or screening for fungal strains with altered detoxification capacity should prioritize Sternbin over generic flavanones lacking this defined metabolic relationship.

Flavanone Controls for Antibacterial Screening

Sternbin serves as a positive control flavanone for antibacterial assays where closely related compounds (sakuranetin, naringenin) show negligible activity. With documented MIC values of 0.5 μg/μL against Proteus mirabilis (Gram-negative), 1.0 μg/μL against Bacillus coagulans, and 2.0 μg/μL against Bacillus subtilis (both Gram-positive), Sternbin provides a reproducible potency benchmark for natural product antibacterial screening libraries . Its 4-fold potency range across species also makes it useful for investigating structure-activity relationships in flavanone antibacterial pharmacophores.

Fungal Metabolomics and Pathway Studies

Sternbin is a validated analytical reference for studies on fungal secondary metabolism, particularly in Pyricularia oryzae and Rhizoctonia solani culture systems. It has been unambiguously identified by LC/MS/MS and NMR as a key metabolite arising from sakuranetin detoxification via 3′-hydroxylation [1][2]. Analytical laboratories and natural product chemistry groups studying fungal biotransformation of plant-derived flavonoids should procure Sternbin for use as a qualitative standard in metabolomic profiling and pathway mapping experiments.

Selective Biofilm Inhibition Research

Investigators exploring antimicrobial strategies that preserve beneficial microbiota may consider Sternbin-containing phytocomplexes as research leads. Studies on Flourensia fiebrigii ethereal leaf exudate (containing 12.49% Sternbin) demonstrated potent biofilm inhibition (74.7–99.9% at 50 μg/mL) against Pseudomonas aeruginosa and Staphylococcus aureus, while nutraceutical and environmental bacteria remained unaffected [3]. Although this selectivity requires validation with isolated Sternbin, the compound's presence in these active fractions supports its procurement for follow-on fractionation and mechanism-of-action studies focused on pathogen-selective biofilm disruption.

Application
Selection Property
Validation Focus
Phytoalexin detoxification metabolism studies
Detoxified metabolite reference standard
Fungal biotransformation pathway verification
Antibacterial screening studies
Flavanone with quantifiable antibacterial MIC
Strain-selective MIC endpoint review
Fungal metabolomics and pathway studies
Qualitative analytical standard (LC/MS/MS, NMR)
Metabolite identification in fungal cultures
Selective biofilm disruption research
Phytocomplex-derived antimicrobial selectivity
Isolated Sternbin biofilm inhibition validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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